molecular formula C18H14O6 B042822 Isojacareubin CAS No. 50597-93-8

Isojacareubin

Cat. No. B042822
CAS RN: 50597-93-8
M. Wt: 326.3 g/mol
InChI Key: FSTNFJKGRSHPBO-UHFFFAOYSA-N
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Description

Isojacareubin is a xanthonoid natural product found in Hypericum japonicum . It has been shown to have antibacterial activity . Isojacareubin also inhibits protein kinase C isoforms, and has activity in an animal model of hepatocellular carcinoma .


Synthesis Analysis

The most potent natural product, Isojacareubin (ISJ), was synthesized, and its cellular-level antihepatoma activities were evaluated . ISJ significantly inhibited cell proliferation and was highly selective for HCC cells in comparison to nonmalignant QSG-7701 hepatocytes .


Molecular Structure Analysis

Isojacareubin and Glabranin were reported as potential inhibitors for the main protease . The calculated docking scores were reported to be -8.47 and -8.03 kcal/mol, respectively .


Chemical Reactions Analysis

Isojacareubin suppresses hepatocellular carcinoma metastasis and induces apoptosis in vitro and in vivo . It was a potent inhibitor of PKC, with differential actions against various PKC isotypes .


Physical And Chemical Properties Analysis

Isojacareubin has a chemical formula of C18H14O6 and a molar mass of 326.304 g·mol −1 . It is a powder that should be stored at -20°C .

Scientific Research Applications

  • As a Molecular Template : Isojacareubin acts as an inhibitor of Protein Kinase C and serves as a molecular template for designing novel protein kinase inhibitors, potentially useful in drug development (Caruana & Shoemake, 2019).

  • Enzymatic Inhibition : It has shown potential as a non-competitive inhibitor of maltase and sucrase, indicating its role in influencing enzymatic activities and metabolism (Nguyen & Phuwapraisirisan, 2022).

  • Cancer Therapy : Isojacareubin exhibits cytotoxic properties, notably inhibiting human ovarian cancer cells by regulating various signal pathways. This suggests its potential application in cancer treatment strategies (Tang, Lu, & Xia, 2020).

  • Antiviral Properties : The compound has been identified as a covalent inhibitor of SARS-CoV-2 3CLpro, marking its relevance in the design of antiviral agents, especially in the wake of the COVID-19 pandemic (Khan et al., 2023).

  • Antifungal Activity : Isojacareubin, isolated from Hypericum roeperanum, has demonstrated antifungal activity against Candida albicans, highlighting its therapeutic potential in treating fungal infections (Rath, Potterat, Mavi, & Hostettmann, 1996).

  • Antibacterial Effect : Research has shown that Isojacareubin is a potent antibacterial compound against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating its significant therapeutic potential in combating resistant bacterial strains (Zuo et al., 2012).

Future Directions

While the future directions for Isojacareubin are not explicitly mentioned in the retrieved documents, its potential as a covalent inhibitor of SARS-CoV-2 main protease and its significant antihepatoma activity suggest that it could be a promising lead compound for the development of new antihepatoma agents and antiviral drugs.

properties

IUPAC Name

6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNFJKGRSHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045703
Record name Isojacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isojacareubin

CAS RN

50597-93-8
Record name Isojacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50597-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isojacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
GY Zuo, J An, J Han, YL Zhang, GC Wang… - International Journal of …, 2012 - mdpi.com
Through bioassay-guided fractionation of the extracts from the aerial parts of the Chinese herb Hypericum japonicum Thunb. Murray, Isojacareubin (ISJ) was characterized as a potent …
Number of citations: 35 www.mdpi.com
X Yuan, H Chen, X Li, M Dai, H Zeng, L Shan, Q Sun… - Scientific Reports, 2015 - nature.com
Targeted inhibition of protein kinase C (PKC) inhibits hepatocellular carcinoma (HCC) proliferation and metastasis. We previously reported the cytotoxicity of a series of synthetic phenyl-…
Number of citations: 23 www.nature.com
A Khan, W Heng, K Imran, G Zhu, J Ji… - Journal of Medical …, 2023 - Wiley Online Library
… Isojacareubin on SARS-CoV-2 3CL pro was identified by biomass spectrometry which reported that Isojacareubin … To evaluate the inactivation potency of Isojacareubin, the inactivation …
Number of citations: 4 onlinelibrary.wiley.com
J Caruana, C Shoemake - ajphr.com
… in silico protein kinase inhibitors using isojacareubin as a molecular template. … isojacareubin. Two hundred molecules were generated de novo from each seed structure of isojacareubin…
Number of citations: 3 ajphr.com
C Mungmee, S Sitthigool, R Suttisri… - The Thai Journal of …, 2012 - digital.car.chula.ac.th
… Isojacareubin was strongly cytotoxic against all human cancer cell lines tested, while nigrolineabiphenyl B and 1,3,5,6-tetrahydroxyxanthone also displayed interesting activity. …
Number of citations: 5 digital.car.chula.ac.th
C Mungmee, RS Supotchana Sitthigool, A Buakeaw - thaiscience.info
… Compounds 1, 2 and 6 were shown to be the xanthones isojacareubin [5], buchanaxanthone [6] and 1,3,5,6tetrahydroxyxanthone [7-8], respectively, while compounds 3-5 were …
Number of citations: 0 www.thaiscience.info
S QIN, X CHEN, D MI, K BI - Chinese Journal of …, 2007 - ingentaconnect.com
To determine the content of isojacareubin in Hypericum japonicum Thunb.,a new RP-HPLC method was developed.Methods:Diamonsil C18 column(200 mm×4.6 mm,5 μm)was used …
Number of citations: 2 www.ingentaconnect.com
AK Nguyen, P Phuwapraisirisan - Natural Product Research, 2022 - Taylor & Francis
… isojacareubin (18) showed the most potent inhibitory activity among isolated compounds. Kinetic study indicated that syringaresinol (7), 1,2,8-trihydroxyxanthone (16) and isojacareubin …
Number of citations: 6 www.tandfonline.com
Z Tang, L Lu, Z Xia - Drug Design, Development and Therapy, 2020 - Taylor & Francis
Background Ovarian cancer (OC) is a serious public health concern in the world. It is important to develop novel drugs to inhibit OC. Purpose This study investigated the isolation, …
Number of citations: 12 www.tandfonline.com
Rifaldi, A Fadlan, S Fatmawati… - Natural Product …, 2023 - Taylor & Francis
This report describes the isolation and characterization of xanthones from Garcinia bancana Miq. and evaluates their antiplasmodial and anticancer activities. Macluraxanthone (1), …
Number of citations: 5 www.tandfonline.com

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